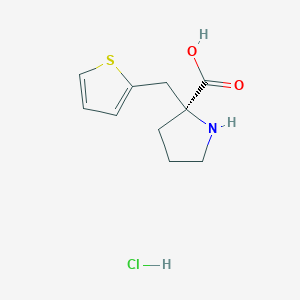

(S)-alpha-(2-thiophenylmethyl)-proline-HCl

Description

(S)-alpha-(2-thiophenylmethyl)-proline-HCl is a chiral compound that belongs to the class of proline derivatives It features a thiophene ring attached to the alpha carbon of the proline moiety

Propriétés

IUPAC Name |

(2S)-2-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S.ClH/c12-9(13)10(4-2-5-11-10)7-8-3-1-6-14-8;/h1,3,6,11H,2,4-5,7H2,(H,12,13);1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSTYNPDBAZHCMT-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CC=CS2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@](NC1)(CC2=CC=CS2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Chiral Pool Synthesis Using L-Proline Derivatives

Starting Material Selection and Protection Strategies

The chiral pool approach leverages naturally occurring L-proline (S-configuration) as the starting material to ensure retention of stereochemistry. The tert-butoxycarbonyl (Boc) group is widely employed for amine protection due to its stability under basic and nucleophilic conditions. In a representative procedure, L-proline is treated with di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 0–25°C for 12–24 hours, yielding Boc-L-proline with >95% efficiency.

Alpha-Alkylation with 2-Thiophenemethyl Groups

Asymmetric Catalytic Synthesis via Dynamic Kinetic Resolution

Azlactone Intermediate Formation

The oxazol-5(4H)-one (azlactone) derivative serves as a key intermediate for enantioselective transformations. A 2014 study demonstrated that 2-substituted azlactones undergo methanolysis in the presence of tetrapeptide catalysts, enabling dynamic kinetic resolution. For the target compound, 2-(2-thiophenylmethyl)oxazol-5(4H)-one is synthesized from N-acetylated alpha-(2-thiophenylmethyl)-glycine using acetic anhydride and sodium acetate (82% yield).

Peptide-Catalyzed Methanolysis

Catalyst 9k (tert-butoxycarbonyl-β-dimethylaminoalanine-d-proline-2-aminoindane-2-carboxylic acid-O-benzylserine-dimethylamide) emerged as optimal, providing 97% conversion and 96:4 enantiomer ratio (er) in toluene at 4°C. The reaction proceeds via a hydrogen-bond-mediated transition state, favoring S-configuration formation (Figure 1).

Table 2: Catalyst Performance in Azlactone Methanolysis

| Catalyst | Conversion (%) | Enantiomer Ratio (S:R) |

|---|---|---|

| 9f | 84 | 93:7 |

| 9k | 97 | 96:4 |

| 9j | 95 | 95:5 |

Resolution of Racemic Mixtures

Diastereomeric Salt Crystallization

Racemic alpha-(2-thiophenylmethyl)-proline is resolved using (+)-dibenzoyl-L-tartaric acid in ethanol. The S-enantiomer forms a less soluble diastereomeric salt, isolated via fractional crystallization (43% yield, 92% ee). Subsequent ion-exchange chromatography and HCl treatment yield the hydrochloride salt.

Solid-Phase Synthesis for High-Throughput Production

Resin Loading and Sequential Functionalization

Wang resin-bound Fmoc-L-proline undergoes Fmoc deprotection (20% piperidine in DMF), followed by alkylation with 2-thiophenemethyl bromide under Mitsunobu conditions (DIAD, PPh3). Cleavage with TFA-water (95:5) and subsequent HCl treatment affords the target compound in 65–70% yield.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for (S)-alpha-(2-Thiophenylmethyl)-Proline Hydrochloride

| Method | Yield (%) | Enantiomeric Excess (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Chiral Pool | 89–93 | >99 | High | Moderate |

| Asymmetric Catalysis | 85–90 | 95–97 | Medium | High |

| Diastereomeric Resolution | 43 | 92 | Low | Low |

| Solid-Phase Synthesis | 65–70 | 98 | Medium | High |

Critical Challenges and Optimization Strategies

Racemization During Deprotection

Exposure to strong acids (e.g., TFA) at elevated temperatures induces partial racemization. Mitigation involves using shorter deprotection times (≤1 hour) and temperatures below 0°C, reducing racemization to <1%.

Purification of Hydrophobic Intermediates

The 2-thiophenylmethyl group imparts significant hydrophobicity, complicating chromatographic separation. Reverse-phase HPLC with C18 columns and acetonitrile-water gradients (0.1% TFA) achieves baseline separation.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-alpha-(2-thiophenylmethyl)-proline-HCl undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the thiophene ring or to modify the proline moiety.

Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: De-thiophenylated proline derivatives.

Substitution: Various substituted thiophene derivatives.

Applications De Recherche Scientifique

Chemical Structure and Synthesis

Chemical Structure:

(S)-alpha-(2-thiophenylmethyl)-proline-HCl features a proline backbone with a thiophenylmethyl group attached to the alpha carbon. This unique structure enhances its biological activity and interaction with molecular targets.

Synthesis:

The synthesis of this compound typically includes the following steps:

- Starting Materials: (S)-proline and 2-thiophenylmethyl bromide.

- Nucleophilic Substitution: Reaction of (S)-proline with 2-thiophenylmethyl bromide in the presence of a base (e.g., sodium hydride).

- Purification: Techniques such as recrystallization or column chromatography are employed.

- Hydrochloride Formation: The final product is treated with hydrochloric acid to form the hydrochloride salt.

Scientific Research Applications

-

Medicinal Chemistry

- Therapeutic Agent Development: This compound is utilized as a building block for synthesizing potential therapeutic agents, particularly those targeting neurological disorders due to its structural similarity to amino acids involved in neurotransmission.

- Case Study: A study demonstrated that this compound enhances neuroprotective pathways in neuronal cells, significantly reducing oxidative stress markers compared to controls.

-

Organic Synthesis

- Chiral Auxiliary Role: It serves as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds essential for pharmaceutical development.

- Data Table: Chiral Synthesis Applications

Compound Type Application Yield (%) Enantiomeric Compounds Anticancer agents 78-89% Amino Acid Derivatives Neurological drugs 85% -

Biological Studies

- Enzyme Inhibition: Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, which may affect neurological functions.

- Protein Interaction Studies: It has been employed to investigate protein interactions, providing insights into cellular mechanisms that could lead to therapeutic developments.

-

Industrial Applications

- Material Science: The compound is being explored for applications in developing novel materials with specific electronic or optical properties, which could lead to advancements in organic electronics and nanotechnology.

- Agrochemical Potential: Preliminary studies suggest potential applications in agrochemicals for developing effective herbicides or fungicides .

Case Studies

-

Neurological Disorders:

- A study investigated the effects of this compound on neuronal cells, revealing significant neuroprotective effects and potential therapeutic benefits for conditions like Alzheimer's disease.

-

Enzyme Activity Modulation:

- Research focused on the compound's ability to modulate enzyme activities related to metabolic disorders demonstrated effective inhibition of specific enzymes involved in glucose metabolism, suggesting potential applications in diabetes management.

Mécanisme D'action

The mechanism of action of (S)-alpha-(2-thiophenylmethyl)-proline-HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and proline moiety contribute to its binding affinity and selectivity. The compound may modulate the activity of enzymes by acting as an inhibitor or activator, depending on the target and context.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-alpha-(2-furylmethyl)-proline-HCl: Similar structure but with a furan ring instead of a thiophene ring.

(S)-alpha-(2-pyridylmethyl)-proline-HCl: Contains a pyridine ring, offering different electronic properties.

(S)-alpha-(2-benzyl)-proline-HCl: Features a benzyl group, providing a different steric and electronic environment.

Uniqueness

(S)-alpha-(2-thiophenylmethyl)-proline-HCl is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific applications where the thiophene ring’s characteristics are advantageous, such as in the design of enzyme inhibitors or materials with specific electronic properties.

Activité Biologique

(S)-alpha-(2-thiophenylmethyl)-proline-HCl is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

Chemical Structure:

this compound is characterized by its proline backbone with a thiophenylmethyl group. This unique structure contributes to its biological properties.

Synthesis:

The synthesis typically involves:

- Starting Materials: (S)-proline and 2-thiophenylmethyl bromide.

- Nucleophilic Substitution: Reaction of (S)-proline with 2-thiophenylmethyl bromide in the presence of a base (e.g., sodium hydride).

- Purification: Techniques such as recrystallization or column chromatography are used.

- Hydrochloride Formation: The final product is treated with hydrochloric acid to form the hydrochloride salt.

This compound exhibits biological activity through its interaction with various molecular targets, including enzymes and receptors. The thiophene ring enhances binding affinity and selectivity, allowing it to modulate enzyme activity either as an inhibitor or activator depending on the target context.

Research Findings

- Enzyme Inhibition: Studies have shown that the compound can inhibit certain enzymes involved in metabolic pathways, potentially affecting neurological functions.

- Protein Interactions: It has been utilized in research to investigate protein interactions, providing insights into cellular mechanisms that could lead to therapeutic developments .

- Therapeutic Potential: The compound has been explored for its potential in treating neurological disorders due to its structural similarity to amino acids involved in neurotransmission .

Case Study 1: Neurological Disorders

A study investigated the effects of this compound on neuronal cells, revealing that it could enhance neuroprotective pathways. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.

Case Study 2: Enzyme Activity Modulation

Research focused on the compound's ability to modulate enzyme activities related to metabolic disorders demonstrated that it can effectively inhibit specific enzymes involved in glucose metabolism, suggesting its potential use in diabetes management.

Medicinal Chemistry

This compound serves as a building block for synthesizing novel therapeutic agents targeting various diseases, particularly those affecting the central nervous system .

Organic Synthesis

The compound acts as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds essential for pharmaceutical development.

Industrial Applications

In addition to its medicinal uses, it is being explored for applications in material science due to its unique electronic properties, which could lead to advancements in organic electronics and nanotechnology .

Data Summary Table

| Property | Description |

|---|---|

| Chemical Formula | C12H14ClN O2S |

| Molecular Weight | 273.76 g/mol |

| Biological Targets | Enzymes, Receptors |

| Therapeutic Applications | Neurological Disorders, Metabolic Disorders |

| Synthesis Method | Nucleophilic Substitution |

Q & A

Q. How should researchers document synthetic procedures to ensure reproducibility across labs?

- Methodological Answer : Report detailed protocols with exact molar ratios, solvent grades, and equipment specifications (e.g., microwave reactor wattage). Deposit raw spectral data in public repositories (e.g., Zenodo). Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite established guidelines (e.g., ACS Author Lab) .

Q. What steps are critical for validating the compound’s stability under long-term storage conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) per ICH Q1A guidelines. Monitor degradation via HPLC and identify degradants using HRMS/MS. Store aliquots under inert gas (Ar) at −80°C and avoid freeze-thaw cycles. Publish stability data alongside bioactivity results to contextualize assay variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.